molecular formula C8H6 B14759913 2,4,6-Octatriyne CAS No. 1072-20-4

2,4,6-Octatriyne

Cat. No.: B14759913
CAS No.: 1072-20-4
M. Wt: 102.13 g/mol
InChI Key: JINAOWUNDFEJHT-UHFFFAOYSA-N
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Description

2,4,6-Octatriyne is an organic compound with the molecular formula C8H6. It is a linear molecule consisting of eight carbon atoms and six hydrogen atoms, with three triple bonds located at the 2, 4, and 6 positions. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Octatriyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed, where terminal alkynes are coupled with halogenated alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Octatriyne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, typically using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the triple bonds, leading to the formation of substituted alkynes or alkenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Substituted alkynes, alkenes.

Scientific Research Applications

2,4,6-Octatriyne has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,4,6-Octatriyne involves its ability to participate in various chemical reactions due to the presence of multiple triple bonds. These triple bonds can undergo addition reactions, leading to the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the triple bonds.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Octatriene: This compound has a similar carbon backbone but contains double bonds instead of triple bonds.

    Hexatriyne: A shorter homolog with three triple bonds in a six-carbon chain.

    Butadiyne: A simpler compound with two triple bonds in a four-carbon chain.

Uniqueness

2,4,6-Octatriyne is unique due to its specific arrangement of triple bonds, which imparts distinct reactivity and electronic properties. This makes it a valuable compound for studying the effects of conjugation and electronic interactions in organic molecules.

Properties

CAS No.

1072-20-4

Molecular Formula

C8H6

Molecular Weight

102.13 g/mol

IUPAC Name

octa-2,4,6-triyne

InChI

InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2H3

InChI Key

JINAOWUNDFEJHT-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CC

Origin of Product

United States

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